Product packaging for 4-Phenoxypyrimidin-2-amine(Cat. No.:CAS No. 882767-05-7)

4-Phenoxypyrimidin-2-amine

Cat. No.: B2808811
CAS No.: 882767-05-7
M. Wt: 187.202
InChI Key: JCHQIGPFCINYAE-UHFFFAOYSA-N
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Description

4-Phenoxypyrimidin-2-amine is a chemical compound featuring an aminopyrimidine core, a privileged scaffold in medicinal chemistry known for its significant research value in drug discovery. The pyrimidine ring is a fundamental building block in nucleic acids and numerous biologically active molecules, making its derivatives key intermediates in developing novel therapeutic agents . This specific derivative serves as a versatile chemical intermediate for constructing more complex molecular architectures. The structure-activity relationship (SAR) of analogous compounds indicates that substitutions on the pyrimidine ring, particularly at the 4-position, are critical for modulating biological activity and selectivity . Researchers can utilize this compound to explore structure-activity relationships by further functionalizing the amine group at the 2-position or the phenoxy group at the 4-position . Key Research Applications: Kinase Inhibition Research: The 2-aminopyrimidine moiety is a established pharmacophore in the design of kinase inhibitors . This core structure is capable of forming key hydrogen bonds with enzyme hinge regions, making it a valuable scaffold for developing potent inhibitors targeting various kinases involved in cancer and other diseases . Anticancer Agent Development: Pyrimidine derivatives are extensively investigated for their antiproliferative activities. They can induce apoptosis and cell cycle arrest in various cancer cell lines, as demonstrated by related compounds . Their structural resemblance to natural nucleotide bases allows them to interfere with critical cellular processes in cancerous cells . Anti-inflammatory and Antimicrobial Studies: Synthetic pyrimidine analogs have demonstrated notable anti-inflammatory activities, often evaluated through membrane stabilization and antioxidant assays, as well as antimicrobial properties . Handling and Usage: This product is intended For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O B2808811 4-Phenoxypyrimidin-2-amine CAS No. 882767-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenoxypyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHQIGPFCINYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882767-05-7
Record name 4-phenoxypyrimidin-2-amine
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Synthetic Methodologies for 4 Phenoxypyrimidin 2 Amine and Its Analogs

Established Synthetic Routes to the 4-Phenoxypyrimidin-2-amine Core

The synthesis of the this compound scaffold is predominantly achieved through the sequential functionalization of di-substituted pyrimidines. The electron-deficient nature of the pyrimidine (B1678525) ring makes it susceptible to nucleophilic aromatic substitution (SNAr), which is a common and effective strategy for introducing substituents. acs.org

Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidines

The use of readily available and inexpensive halogenated pyrimidines, particularly 2,4-dichloropyrimidine (B19661), serves as a cornerstone for building the this compound core. thieme-connect.comnih.gov The two chlorine atoms on the pyrimidine ring possess different reactivities, allowing for a stepwise and controlled introduction of different nucleophiles.

The synthesis of this compound and its derivatives often involves a sequential, two-step nucleophilic aromatic substitution. The first step is the reaction of 2,4-dichloropyrimidine with a phenol (B47542) to form a 2-chloro-4-phenoxypyrimidine (B2555591) intermediate. This reaction is typically carried out in the presence of a base. The subsequent step involves the reaction of this intermediate with an amine to displace the remaining chlorine atom at the C-2 position, yielding the final product. nih.gov

For instance, intermediates for biologically active molecules are prepared via the nucleophilic substitution of commercially available 2,4-dichloropyrimidine with various nucleophiles, including phenols. nih.gov The resulting 2-chloro-4-phenoxypyrimidine can then react with an amine, such as 4-morpholinoaniline, often in the presence of acid and heat, to yield the desired N-substituted this compound. nih.gov

Table 1: Representative Two-Step Synthesis of this compound Derivatives

Step Reactant 1 Reactant 2 Conditions Intermediate/Product Reference
1 2,4-Dichloropyrimidine Phenol Base (e.g., TEA), Solvent (e.g., CHCl₃), r.t. 2-Chloro-4-phenoxypyrimidine nih.gov

The success of the stepwise synthesis hinges on the regioselective substitution of the chlorine atoms on the 2,4-dichloropyrimidine ring. Generally, the chlorine atom at the C-4 position is more susceptible to nucleophilic attack than the one at the C-2 position. acs.orgwuxiapptec.com This preference is attributed to the electronic properties of the pyrimidine ring, where the C-4 position is more electron-deficient. wuxiapptec.commdpi.com This inherent selectivity allows for the initial introduction of a phenoxy group at the C-4 position.

Several factors can influence this regioselectivity:

Electronic Effects : The presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can alter the reactivity of the C-2 and C-4 positions. For example, an electron-donating group at the C-6 position can reverse the selectivity, making the C-2 position more reactive. wuxiapptec.com

Steric Hindrance : Bulky substituents at the C-5 position can hinder nucleophilic attack at the C-4 position, thereby favoring substitution at the C-2 position. thieme-connect.comwuxiapptec.com

Catalysis : While SNAr reactions are often uncatalyzed, the use of palladium catalysts can influence regioselectivity, particularly in amination reactions. thieme-connect.comacs.org In some cases, palladium catalysis can even invert the conventional site-selectivity. thieme-connect.com

A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine has been developed that strongly favors the formation of the C-4 substituted product. acs.orgacs.org This demonstrates that the inherent preference for C-4 substitution can be exploited to synthesize specific isomers. acs.org

Table 2: Factors Influencing Regioselectivity in Reactions of 2,4-Dichloropyrimidines

Factor Effect on Selectivity Explanation Reference
Unsubstituted Ring C-4 substitution is favored. The C-4 position is electronically more deficient. acs.orgwuxiapptec.com
C-6 Electron-Donating Group C-2 substitution can be favored. Alters the LUMO distribution of the pyrimidine ring. wuxiapptec.com
C-5 Bulky Substituent C-2 substitution can be favored. Steric hindrance at the C-4 position. thieme-connect.com

| Pd-Catalysis | Can favor either C-4 or C-2. | Ligand effects and alternative reaction mechanisms can invert conventional selectivity. | thieme-connect.comacs.org |

A variety of phenoxypyrimidine isomers and derivatives can be prepared by modifying the synthetic strategy. For example, 4-aryloxy-6-methylpyrimidin-2-amines are synthesized by reacting 2-amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate (B104242) with various phenols. researchgate.net This method provides an alternative route where the amino group is already present on the starting material.

The synthesis of 6-phenoxypyrimidine derivatives is also documented, which may exist as cis or trans isomers if an appropriate substituent is present. google.com The separation of these isomers can be achieved through conventional methods. google.comgoogle.com Furthermore, the synthesis of 1,2-dihydro-1-hydroxy-2-imino-4-phenoxypyrimidines has been described, involving the reaction of a 2,4-diamino-6-chloropyrimidine with a phenoxide salt. google.com The concept of phenol isomerization itself is a developing field, where the position of the hydroxyl group on an aromatic ring can be changed, potentially opening new routes to different isomers. mcgill.ca

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming carbon-nitrogen bonds, offering an alternative to classical SNAr reactions, especially when the nucleophile is a weak base or the substrate is less reactive. acsgcipr.org

The Buchwald-Hartwig amination is a key palladium-catalyzed reaction for the synthesis of aryl amines from aryl halides. wikipedia.org This reaction has been successfully applied to the synthesis of this compound derivatives. It is particularly useful for the second step of the synthesis, where the 2-chloro-4-phenoxypyrimidine intermediate is coupled with an amine. nih.gov

This strategy involves reacting the chloro-pyrimidine with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govwikipedia.org The choice of ligand is crucial for the efficiency of the reaction. Sterically hindered phosphine ligands, such as X-Phos, are often employed. nih.gov

The general reaction scheme involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org

Table 3: Buchwald-Hartwig Amination for the Synthesis of this compound Analogs

Aryl Halide Amine Catalyst/Ligand Base Conditions Product Yield Reference
2-Chloro-4-phenoxypyrimidine (Intermediate 2r) Various amines Pd₂(dba)₃ / X-Phos K₂CO₃ n-BuOH, 85 °C 4-Phenoxy-N-substituted-pyrimidin-2-amines - nih.gov

This method provides a robust and general route to a wide range of N-substituted 4-phenoxypyrimidin-2-amines, highlighting the importance of modern catalytic methods in constructing this important chemical scaffold.

Condensation and Amidation Strategies for Derivatization

Acid-Amine Coupling Methodologies

Acid-amine coupling, or amidation, is a crucial strategy for derivatizing the this compound scaffold, allowing for the introduction of a wide range of functional groups. growingscience.comsemanticscholar.org This reaction involves the condensation of a carboxylic acid with an amine to form an amide bond. growingscience.com Due to the stability of the amide bond, this method is widely used in medicinal chemistry to synthesize various pharmaceutical compounds. growingscience.com

The process typically requires an activating agent or a catalyst to facilitate the coupling. growingscience.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). growingscience.comthermofisher.com The choice of coupling agent and reaction conditions, such as solvent and base, is critical for achieving high yields and purity. growingscience.comijsrset.com For example, the use of propyl phosphonic anhydride (B1165640) (T3P) in ethyl acetate (B1210297) has been demonstrated as an efficient method for acid-amine coupling. ijsrset.com

These methodologies allow for the late-stage modification of complex molecules, providing a versatile tool for creating libraries of derivatives for structure-activity relationship (SAR) studies. semanticscholar.orgresearchgate.net The derivatization of the amine group on the pyrimidine ring can significantly alter the biological properties of the resulting compounds.

Advanced Synthetic Strategies for Complex this compound Derivatives

The synthesis of complex derivatives of this compound often requires multi-step sequences where the strategic use of protecting groups and the optimization of reaction conditions are paramount.

Optimization of Catalyst Systems and Reaction Conditions

Optimizing catalyst systems and reaction conditions is crucial for the efficient synthesis of this compound and its derivatives. This involves the careful selection of catalysts, solvents, bases, and reaction temperatures to maximize yield and minimize side products. researchgate.netfrontiersin.org

For C-O bond formation via Ullmann coupling, the catalyst system often involves a copper(I) source and a ligand. wikipedia.orgnih.gov While traditional methods used stoichiometric copper, modern approaches focus on catalytic amounts of copper with appropriate ligands to improve efficiency. wikipedia.orgorganic-chemistry.org Palladium-based catalysts, commonly used in Buchwald-Hartwig aminations for C-N bond formation, can also be adapted for C-O bond formation, though this is less common for phenoxypyrimidine synthesis. mdpi.comarkat-usa.org The choice between copper and palladium can depend on the specific substrates and desired regioselectivity.

For C-N bond formation, particularly in amidation reactions, various coupling agents act as catalysts or activators. growingscience.com The optimization of these systems involves screening different reagents and conditions. For example, in a nickel-catalyzed three-component synthesis of pyrimidines, extensive screening of solvents and bases revealed that toluene (B28343) and potassium tert-butoxide, respectively, provided the highest yields. researchgate.net Similarly, the development of novel nanocatalysts, such as palladium supported on magnetic amine-functionalized UiO-66-NH2, has shown to provide excellent yields under mild conditions for O-arylation reactions. nih.govscielo.org.za

The following table summarizes the optimization of reaction conditions for a model three-component pyrimidine synthesis:

Table 1: Optimization of Reaction Conditions for Pyrimidine Synthesis
Entry Catalyst Base Solvent Yield (%)
1 Catalyst 1a KOtBu Toluene High
2 Catalyst 2a KOtBu Toluene High
3 Catalyst 1a KOtBu Xylene High
4 Catalyst 1a KOtBu Acetonitrile (B52724) Trace
5 Catalyst 1a KOtBu tert-Amyl alcohol Trace
6 Catalyst 1a KOtBu DMSO Trace
7 Catalyst 1a KOtBu DMF Trace
8 Catalyst 1a Cs2CO3 Toluene Moderate
9 Catalyst 1a K2CO3 Toluene Moderate

Data derived from a comparative study on nickel-catalyzed pyrimidine synthesis. researchgate.net

Review of Patent Literature on this compound Synthesis

The patent literature reveals significant interest in this compound and its derivatives, primarily for their potential applications in pharmaceuticals and agrochemicals. google.comgoogle.comgoogle.comunifiedpatents.com

Patents often describe novel synthetic routes or improvements to existing methods that enhance yield, purity, or scalability. For example, a patent by Syngenta Ltd. details a process for preparing 6-phenoxypyrimidin-4-ol derivatives, which are key intermediates for compounds like the fungicide azoxystrobin. unifiedpatents.com Another patent describes the synthesis of anti-inflammatory 6-phenoxypyrimidine derivatives. google.com

The synthesis of the core this compound structure is often a key step in these patents. One common approach involves the reaction of a 4-chloropyrimidine (B154816) with phenol in the presence of a base. For instance, a patent application describes the reaction of 4-(dimethoxymethyl)pyrimidin-2-amine (B70858) with phenol and potassium carbonate in THF. google.com

Derivatization of the 2-amino group is also a frequent theme. A patent discloses the reaction of 1,2-dihydro-1-hydroxy-4-phenoxypyrimidine with various amines at elevated temperatures (100-200°C) to produce a range of N-substituted derivatives. google.com

The following table lists some of the compounds mentioned in the patent literature related to this scaffold:

Table 2: Compounds from Patent Literature
Compound Name Patent Reference
2,4-diamino-6-chloropyrimidine US3382247A google.com
2,4-diamino-6-hydroxypyrimidine US3382247A google.com
4-(dimethoxymethyl)pyrimidin-2-amine EP2886545B1 google.com
(E)-5-((3,5-dimethoxybenzylidene)amino)-4-(4-methoxyphenoxy)-N-(4-morpholinophenyl) pyrimidine-2-amine KR20190000539A google.com
4,6-dimethoxy-2-(methylthio)-pyrimidine US5266697A google.com

These patents highlight the commercial importance of this class of compounds and the ongoing efforts to develop efficient and versatile synthetic methodologies.

Chemical Reactivity and Functionalization of the 4 Phenoxypyrimidin 2 Amine Core

Electrophilic and Nucleophilic Character of the Pyrimidine (B1678525) Ring

The pyrimidine ring is classified as a π-deficient heterocycle, a characteristic that is further intensified by the presence of two nitrogen atoms. slideshare.netbhu.ac.inwikipedia.org This inherent electron deficiency makes the pyrimidine ring susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, while rendering electrophilic aromatic substitution more challenging. slideshare.netbhu.ac.inwikipedia.orgbeilstein-journals.org Electrophilic substitution, when it does occur, preferentially takes place at the C5 position, which is comparatively less electron-deficient. wikipedia.org

The introduction of a phenoxy group at the C4 position significantly influences the electronic properties of the pyrimidine ring. The oxygen atom of the phenoxy group can donate electron density to the ring through a resonance effect, which can partially counteract the electron-withdrawing inductive effect of the pyrimidine nitrogens. This modulation of electron density can affect the reactivity of the ring in substitution reactions.

The phenoxy group, being bulky and aromatic, also introduces increased lipophilicity compared to smaller alkoxy groups. This can enhance membrane permeability, a desirable property for drug candidates, though it may also decrease aqueous solubility. The presence of the phenoxy group provides stability and aromatic conjugation, which contrasts with the reactivity of a chloro substituent at the same position that would enhance reactivity in cross-coupling reactions.

Strategic Functionalization at the Amino Group (C2-position)

The amino group at the C2 position of the 4-phenoxypyrimidin-2-amine core is a primary site for synthetic modification, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

The C2-amino group can be functionalized through reactions with various amines to generate a diverse library of derivatives. This includes the introduction of alkylamines, anilines, and various heterocyclic amines. ontosight.ainih.gov For instance, N-benzyl-4-methyl-6-phenoxypyrimidin-2-amine has been synthesized, demonstrating the feasibility of introducing substituted amines at this position. ontosight.ai The synthesis of such derivatives often involves nucleophilic substitution reactions where the amino group acts as the nucleophile.

The introduction of different amine functionalities can significantly impact the compound's physicochemical properties and biological activity. For example, incorporating a piperazine (B1678402) linker can enhance solubility and conformational diversity. vulcanchem.com The choice of the amine derivative is a critical aspect of drug design, influencing factors such as target binding, selectivity, and pharmacokinetic profiles.

The amino group at the C2 position readily undergoes amidation and alkylation reactions, providing further avenues for structural diversification. organic-chemistry.org Amidation, the formation of an amide bond, can be achieved by reacting the C2-amino group with carboxylic acids or their activated derivatives. libretexts.orgbeilstein-journals.org This introduces a carbonyl group, which can act as a hydrogen bond acceptor and influence the molecule's conformation and binding properties.

Alkylation introduces alkyl groups to the amino nitrogen. uoanbar.edu.iq These reactions can be used to modulate the basicity and lipophilicity of the resulting compound. The synthesis of N-alkylated amides and sulfonamides from primary amides has been demonstrated using various catalytic systems. organic-chemistry.org

Modifications of the Phenoxy Moiety (C4-position)

The phenyl ring of the phenoxy group can be substituted with various functional groups to systematically probe substituent effects. This "halogen walk," or the strategic placement of halogens and other groups at different positions (ortho, meta, para) on the phenyl ring, is a common strategy in medicinal chemistry to optimize biological activity. beilstein-journals.org

The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density of the entire this compound system. numberanalytics.comlibretexts.orglibretexts.org For example, studies on related compounds have shown that the position of a substituent on the phenoxy group is crucial for biological activity. mdpi.com Modifications at the phenoxy group have been shown to significantly influence the biological activity of 2-amino-pyrimidine derivatives.

Introduction of Diverse Hydrophilic or Hydrophobic Fragments

The this compound core is a versatile platform for chemical modification, allowing for the introduction of a wide array of fragments to modulate its physicochemical properties, such as lipophilicity and hydrophilicity. ajol.info These modifications are crucial in various fields, including medicinal chemistry, where such properties govern the pharmacokinetics of a molecule.

Conversely, the incorporation of hydrophilic fragments is often desired to improve aqueous solubility and alter biological distribution. Research into novel kinase inhibitors has demonstrated the successful attachment of highly polar moieties. nih.gov For instance, hydrophilic fragments such as tetrahydro-2H-pyran-4-amine and morpholino groups have been integrated into the broader pyrimidine structure. nih.gov In one synthetic pathway, a morpholino group was introduced by reacting a chloropyrimidine intermediate with 4-morpholinoaniline. nih.gov The incorporation of the morpholino group can enhance the potential for forming hydrogen bonds and improve the compound's solubility profile, which may lead to improved inhibitory activity against biological targets like the PLK4 enzyme. nih.gov

The table below summarizes examples of derivatives created by introducing various fragments to the pyrimidine core.

Base Scaffold Fragment Introduced Resulting Compound Class/Example Primary Property Modification Reference
This compoundBenzyl groupN-benzyl-4-methyl-6-phenoxypyrimidin-2-amineHydrophobic ontosight.ai
2-Amino-6-methylpyrimidineSubstituted Phenols (e.g., 4-ethylphenol, 4-chlorophenol)4-(4-Ethylphenoxy)-6-methylpyrimidin-2-amineHydrophobic researchgate.net
Pyrimidine derivativeTetrahydro-2H-pyran-4-aminePLK4 Inhibitor IntermediateHydrophilic nih.gov
Pyrimidine derivative4-MorpholinoanilineN-(4-Morpholinophenyl)-4-phenoxypyrimidin-2-amineHydrophilic nih.gov

Bicyclic Ring Integration into the Phenoxy System

Beyond simple substitutions, the this compound scaffold can be elaborated through the integration of bicyclic ring systems. This advanced functionalization creates more complex, rigid structures, which can be pivotal for optimizing binding affinity to biological targets. Such modifications can involve forming a new ring that is fused to the existing phenoxy group.

In the design of advanced heterocyclic compounds, synthetic strategies have been developed where a substituent on an aromatic ring (such as the phenoxy group) can be taken together with another part of the molecule to form a new fused ring. google.com For example, a patent for PDK1 inhibitors describes scenarios where R¹ and a substituent on Ring A₄ (which can be a phenoxy-linked ring) are joined to create an optionally substituted 5-7 membered partially unsaturated or aromatic fused ring containing one to three heteroatoms. google.com

Applying this principle to the this compound core, one could envision a synthetic route where a reactive group on the 2-amino substituent and a suitable functional group on the phenoxy ring undergo an intramolecular cyclization to form a new, fused bicyclic system. While direct examples focusing specifically on the this compound phenoxy group are not prevalent in the provided literature, the general methodology is well-established in heterocyclic chemistry. google.com These bicyclic systems are named using systematic IUPAC nomenclature, which specifies the bridgehead carbons and the length of the bridges connecting them (e.g., bicyclo[4.3.0]nonane). masterorganicchemistry.comyoutube.comqmul.ac.uk The creation of such fused or bridged structures dramatically alters the molecule's three-dimensional shape and electronic properties compared to its monocyclic precursor.

Fragmentation Pathways under Ionization Conditions (e.g., Electrospray Ionization)

Mass spectrometry, particularly with electrospray ionization (ESI), is a critical tool for the structural elucidation of synthetic compounds like this compound derivatives. rsc.org Under positive ESI conditions, molecules are typically protonated to form [M+H]⁺ ions, which are then subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure.

A study on a series of 4-aryloxy-6-methylpyrimidin-2-amines revealed a consistent and dominant fragmentation pathway under positive electrospray ionization. researchgate.net The primary fragmentation event for these compounds is the decomposition of the pyrimidine heterocycle itself. researchgate.net This indicates that the bonds within the heterocyclic ring are the most labile under the ionization conditions used.

The fragmentation process typically begins with the protonated molecular ion, [M+H]⁺. For the parent compound 4-methyl-6-phenoxypyrimidin-2-amine, this ion appears at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. The collision-induced dissociation of this precursor ion leads to several characteristic fragment ions. The study identified a major fragment at m/z 83, corresponding to the 4-methylazet-2-aminium ion, and another highly abundant ion at m/z 42.05. researchgate.net

The table below details the observed fragmentation for representative 4-aryloxy-6-methylpyrimidin-2-amines under positive ESI conditions. researchgate.net

Compound Substituent (Ar) Precursor Ion [M+H]⁺ (m/z) Major Fragment Ions (m/z) Reference
4-Methyl-6-phenoxypyrimidin-2-aminePhenyl202.0983.01, 42.05 researchgate.net
4-(4-Chlorophenoxy)-6-methylpyrimidin-2-amine4-Chlorophenyl236.0683.01, 63.84, 42.05 researchgate.net
4-(4-Bromophenoxy)-6-methylpyrimidin-2-amine4-Bromophenyl280.0083.01, 63.97, 42.05 researchgate.net

The fragmentation of these even-electron [M+H]⁺ ions proceeds through charge retention pathways, where the charge remains on the observed fragment. rsc.org The decomposition of the pyrimidine ring suggests that initial protonation likely occurs on one of the ring nitrogens, weakening the ring structure and facilitating its cleavage upon collisional activation. researchgate.netnih.gov

Structure Activity Relationship Sar Investigations of 4 Phenoxypyrimidin 2 Amine Derivatives

Core Pyrimidine (B1678525) Ring Substituent Effects on Biological Activity

The pyrimidine ring is a foundational scaffold in medicinal chemistry, and modifications to this core structure profoundly influence the therapeutic potential of its derivatives.

Importance of the Aminopyrimidine Core for Molecular Interactions

The 2-aminopyrimidine (B69317) moiety is a key pharmacophore in a multitude of biologically active compounds, particularly in the realm of kinase inhibitors. mdpi.com Its significance lies in its ability to mimic the adenine (B156593) scaffold of ATP, allowing it to form critical hydrogen bonds with amino acid residues within the hinge region of kinase ATP-binding sites. mdpi.comnih.gov This interaction, typically involving the exocyclic amino group and one of the ring nitrogens, is a cornerstone of the binding mode for many inhibitors. mdpi.com

The pyrimidine ring's nitrogen atoms decrease the basicity compared to pyridine (B92270), making electrophilic substitution less facile but enabling crucial interactions with biological targets. wikipedia.org The arrangement of hydrogen bond donors and acceptors in the 2-aminopyrimidine scaffold is vital for achieving high-affinity binding. For instance, in the development of inhibitors for Aurora and Polo-like kinases, the 2-aminopyrimidine scaffold is prevalent in numerous potent molecules that have advanced to clinical trials, underscoring its importance. mdpi.com The inherent ability of this core to establish specific hydrogen bond networks often translates to improved potency and selectivity. mdpi.com

Systematic Evaluation of Substituents at the 2- and 4-Positions of the Pyrimidine Ring

Systematic modifications at the 2- and 4-positions of the pyrimidine ring are a common strategy to optimize the biological activity of 4-phenoxypyrimidin-2-amine derivatives.

The 2-position , which bears the essential amino group, can be further substituted to enhance activity. SAR studies on pyrrolo[2,3-d]pyrimidines have shown that the presence of the 2-amino group is a significant contributor to receptor tyrosine kinase inhibition and antiangiogenic activity. frontiersin.org In the design of c-Met kinase inhibitors, the N-phenylpyrimidin-2-amine fragment is widely used as a building block, where the pyrimidine nitrogen is capable of binding to the ATP binding pocket. lookchem.com

The 4-position is critical for modulating potency and selectivity. In a study on Pin1 inhibitors, replacing the phenoxy group at the C-4 position with various substituted phenoxy groups led to compounds with IC50 values ranging from 1.68 µM to 34.04 µM. sci-hub.se This highlights the sensitivity of the target protein to the substituent at this position. Further studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors demonstrated that substitutions at the 4-position are crucial for nanomolar inhibitory potency. nih.gov The importance of a hydrogen-donating group at the C4 position was highlighted in another study, where potency increased in the order of H < OH < NH2. mdpi.com

Impact of Phenoxy Group Modifications on Activity Profiles

The phenoxy group is not merely a passive component; its structure and substitution pattern are pivotal in defining the pharmacological profile of the entire molecule.

Characterization of the Phenoxy Moiety as a Privileged Scaffold in Medicinal Chemistry

The terminal phenoxy group is widely recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a diverse range of approved drugs and biologically active compounds. nih.govmdpi.comnih.gov Its privileged status stems from its ability to engage in multiple, favorable interactions with biological targets. These interactions include hydrophobic contacts, π-π stacking with aromatic amino acid residues like tyrosine and phenylalanine, and H-π interactions. nih.govencyclopedia.pub

The ether oxygen of the phenoxy group can also act as a hydrogen bond acceptor, further anchoring the ligand in the binding pocket. nih.gov This versatility allows the phenoxy moiety to improve binding affinity, enhance selectivity, and favorably modulate the pharmacokinetic properties of a drug candidate. mdpi.comencyclopedia.pub Its role has been identified as crucial for the activity of agents targeting neurological disorders, cancer, and infectious diseases. nih.gov

Correlation between Phenoxy Substituents and Observed Inhibitory Potency

The inhibitory potency of this compound derivatives can be finely tuned by introducing substituents onto the phenoxy ring. The electronic and steric properties of these substituents directly correlate with the observed biological activity.

For example, in a series of p38α kinase inhibitors, a statistical analysis showed a correlation between the inhibitory potencies (IC50 values) and the electron-donating strength of substituents on the phenoxy ring. researchgate.net In the development of Pin1 inhibitors, introducing various substituents on the phenoxy group at the 4-position of the pyrimidine ring resulted in a range of inhibitory activities. sci-hub.se Specifically, compounds with heteroaromatic groups attached to the phenoxy moiety, such as in compounds 2h and 2l , showed more potent activities. sci-hub.se

Inhibitory Activities of 4-Substituted Pyrimidine Derivatives Against Pin1 sci-hub.se
CompoundR4 (Substituent on Pyrimidine Ring)IC50 (µM)
2aPhenoxy2.52 ± 0.15
2f4-Fluorophenoxy1.83 ± 0.19
2hBenzo[d]oxazol-4-yloxy1.68 ± 0.11
2lQuinolin-8-yloxy2.17 ± 0.08

Similarly, for Bruton's tyrosine kinase (BTK) inhibitors, molecular docking studies revealed that the phenoxy moiety is responsible for key hydrophobic interactions. nih.gov In one study, derivatives with an unsubstituted phenoxy group had the highest activity. nih.gov In another context, compounds bearing a 4-chlorophenoxy group were found to be potent antimicrobial agents, while a 4-tert-butylphenoxy group was optimal for a different target. nih.govmdpi.com This demonstrates that the ideal substitution pattern is highly dependent on the specific topology of the target's binding site.

Side Chain and Linker Variations and their Pharmacophoric Implications

Modifying or introducing side chains and linkers to the this compound scaffold is a key strategy for exploring new chemical space and improving pharmacophoric properties. These variations can alter the molecule's conformation, solubility, and ability to reach secondary binding pockets.

In the development of BTK inhibitors like Ibrutinib, which features a related phenoxyphenyl-pyrimidine core, modifications to the linker connecting the pyrimidine to other parts of the molecule are critical. For instance, introducing a phenoxyphenoxy substituent, while causing some loss of potency, significantly improved the permeability profile. nih.govencyclopedia.pub This group is crucial for interacting with a selectivity pocket in the BTK kinase domain. nih.gov Further modifications focusing on the linker between the core pyrimidine and an ethenylcarbonyl group led to a compound with an IC50 of 0.7 nM against BTK, highlighting the profound impact of linker chemistry. nih.govencyclopedia.pub

Exploration of Hydrophobic Cavities and Solvent-Exposed Regions

SAR studies on this compound analogs have revealed the significance of hydrophobic interactions in determining their binding affinity and efficacy. The phenoxy group of the scaffold can be positioned within a hydrophobic pocket of a target protein. The nature and substitution pattern of this phenoxy ring, as well as other hydrophobic moieties attached to the pyrimidine core, can significantly modulate activity.

For instance, in the development of inhibitors for certain kinases, the exploration of a hydrophobic pocket was a key strategy. drugdesign.org The introduction of bulky, lipophilic groups at specific positions on the phenoxy ring or other parts of the molecule can enhance binding by occupying these hydrophobic cavities. This is exemplified by the 400-fold increase in potency observed in a bicyclic benzocyclopentene derivative when an acenaphthene (B1664957) group was introduced, allowing the naphthalene (B1677914) moiety to be deeply buried in a hydrophobic pocket of phospholipase A2. drugdesign.org

Conversely, other regions of the molecule may be exposed to the solvent. Modifications in these solvent-exposed regions can be tailored to improve physicochemical properties like solubility without negatively impacting binding affinity. The strategic placement of polar groups in these areas can enhance drug-like properties.

Table 1: SAR Findings Related to Hydrophobic Interactions

Compound Series Modification Observation Reference
Bicyclic benzocyclopentenes Introduction of an acenaphthene analog 400-fold increase in potency due to favorable interactions of the naphthalene moiety within a hydrophobic pocket. drugdesign.org
Pyrimidine-4-carboxamides Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine 3-fold increase in inhibitory potency, suggesting the occupation of a small lipophilic pocket. researchgate.net

Importance of Hydrogen Bonding Interactions with Biological Target Residues

Hydrogen bonding is a critical determinant of the binding affinity and specificity of this compound derivatives. The 2-amino group and the nitrogen atoms within the pyrimidine ring are key sites for forming hydrogen bonds with amino acid residues in the active site of target proteins. drugdesign.orgcambridgemedchemconsulting.com

The primary amine (-NH2) at the 2-position is capable of acting as both a hydrogen bond donor and acceptor. drugdesign.org The two hydrogen atoms can form bonds with acceptor groups like the carbonyl oxygen of the protein backbone or the side chains of aspartate and glutamate. cambridgemedchemconsulting.com The nitrogen atom of the amine can also accept a hydrogen bond. The importance of these interactions is often confirmed by replacing the -NH2 group with a methyl group (-CH3) or a hydrogen atom, which typically leads to a significant drop in activity. drugdesign.org For example, SAR studies on imidazole (B134444) acetic acids indicated that the NH2 group may be involved in two hydrogen bonds with the receptor. drugdesign.org

The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors. drugdesign.org X-ray crystallography studies of related quinazoline (B50416) inhibitors have shown that the N1 and N3 atoms of the ring can form direct or water-mediated hydrogen bonds with the target protein. drugdesign.org These interactions help to properly orient the inhibitor within the binding site for optimal activity. The ability of the this compound scaffold to participate in these crucial hydrogen bonding and π-π interactions is fundamental to its biological activity.

Table 2: Key Hydrogen Bonding Interactions

Functional Group Role in Hydrogen Bonding Example from Related Scaffolds Reference
2-Amino group Donor and Acceptor In imidazole acetic acids, the NH2 group may form two hydrogen bonds with the receptor. drugdesign.org
Pyrimidine Ring Nitrogens Acceptor In 4-anilino quinazolines, N1 and N3 engage in hydrogen bond interactions with the target protein. drugdesign.org

Comparative SAR Analysis with Related Heterocyclic Scaffolds

The this compound scaffold shares structural similarities with other heterocyclic systems that are also privileged structures in medicinal chemistry. Comparing the SAR of these different scaffolds provides valuable insights into the specific contributions of the pyrimidine core and its substituents.

For instance, quinazolines, pyrrolopyrimidines, and thienopyridines are other heterocyclic scaffolds that have been extensively studied as kinase inhibitors. lookchem.com Like the this compound core, these scaffolds contain nitrogen atoms that can form crucial hydrogen bonds within the ATP binding pocket of kinases. lookchem.com

In a study on N-phenylpyrimidin-2-amine derivatives as c-Met kinase inhibitors, the pyrimidine nitrogen was identified as a key binding element. lookchem.com The SAR of these compounds was compared to other inhibitors based on quinolone, thienopyridine, and pyrrolopyridine scaffolds. lookchem.com While all these scaffolds can engage in similar hydrogen bonding patterns, the specific geometry and electronic properties of the pyrimidine ring in the this compound series can lead to differences in potency and selectivity.

Computational Approaches in 4 Phenoxypyrimidin 2 Amine Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-phenoxypyrimidin-2-amine research, docking studies have been instrumental in understanding how this chemical scaffold interacts with various protein targets.

Prediction of Binding Modes and Affinities with Target Proteins (e.g., PLK4, TGR5, ER-α)

Molecular docking simulations have been successfully employed to predict the binding modes of this compound derivatives with several key protein targets. For instance, in the study of Polo-like kinase 4 (PLK4) inhibitors, docking of N-(4-Morpholinophenyl)-4-phenoxypyrimidin-2-amine revealed that the aminopyrimidine core establishes crucial interactions within the hinge region of the kinase. The morpholine (B109124) ring extends towards the solvent-exposed region, while the phenoxy group occupies a hydrophobic pocket adjacent to the DFG motif nih.gov.

While specific docking studies on this compound with the Takeda G-protein-coupled receptor 5 (TGR5) and Estrogen Receptor-alpha (ER-α) are not extensively documented, research on other pyrimidine (B1678525) derivatives provides valuable insights. For TGR5, a series of 4-(2,5-dichlorophenoxy)pyrimidine derivatives have been identified as potent agonists nih.gov. Docking studies with other classes of compounds, such as coumarin (B35378) derivatives, have shown strong affinity for the active site of TGR5, suggesting that the pyrimidine scaffold could similarly occupy this binding pocket nih.gov.

Table 1: Predicted Binding Interactions of a this compound Derivative with PLK4
CompoundTarget ProteinKey Interacting RegionPredicted Interactions
N-(4-Morpholinophenyl)-4-phenoxypyrimidin-2-aminePLK4Hinge RegionHydrogen bonds with backbone atoms
Hydrophobic PocketHydrophobic interactions with phenoxy group
Solvent RegionInteraction of the morpholine ring

Identification of Key Amino Acid Residues Involved in Binding

A crucial outcome of molecular docking is the identification of specific amino acid residues that are key to the ligand-target interaction. For the N-(4-Morpholinophenyl)-4-phenoxypyrimidin-2-amine derivative binding to PLK4, the aminopyrimidine core was found to form hydrogen bonds with the backbone of residues in the hinge region nih.gov. The introduction of a hydrogen bond donor on the phenoxy ring led to the formation of an additional hydrogen bond with residues such as Glu-96 and Ser-140 in the hydrophobic cavity, significantly enhancing the inhibitory activity nih.gov.

While direct data for this compound with TGR5 and ER-α is limited, studies on analogous structures can infer potential interactions. For ER-α, docking studies of other pyrimidine-containing molecules have highlighted the importance of hydrogen bonds with residues like Arg394 and Glu353, as well as hydrophobic interactions with residues such as Leu346, Leu384, and Phe404 researchgate.net.

Analysis of Ligand Conformational Flexibility and Binding Site Occupancy

The conformational flexibility of a ligand plays a significant role in its ability to adapt to the binding site of a protein. The pyrimidine ring itself possesses a degree of conformational flexibility, which can influence its interaction with target proteins researchgate.netmdpi.com. Studies on pyrimidine-embedded cyclic scaffolds have demonstrated that both rigid and flexible conformations can be critical for specific ligand-protein interactions nih.gov.

The analysis of binding site occupancy provides insights into how the ligand fits within the active site. For the PLK4 inhibitor, the docking results showed that the this compound scaffold effectively occupies the ATP-binding pocket. The phenoxy group extends into a hydrophobic region, while the substituent at the 2-amino position can be modified to interact with the solvent-exposed surface, allowing for the optimization of potency and selectivity nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This approach is widely used to predict the activity of new chemical entities and to understand the physicochemical properties that are important for their biological effects.

Development of 2D and 3D-QSAR Models for Activity Prediction

Both 2D and 3D-QSAR models have been developed for various classes of pyrimidine derivatives to predict their biological activities. 2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as topological indices and physicochemical properties. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize the 3D structural information of the molecules to derive predictive models thieme-connect.comrsc.org.

For pyrimidine derivatives, QSAR models have been successfully built to predict their activity as anticancer agents, inhibitors of various enzymes, and larvicides nih.govscielo.brtandfonline.com. These models often exhibit good statistical significance, with high correlation coefficients (R²) and cross-validated correlation coefficients (q²), indicating their predictive power nih.govrsc.orgtandfonline.com. For instance, a 3D-QSAR model for pyrimidine-based Focal Adhesion Kinase (FAK) inhibitors showed a strong correlation between the predicted and experimental activities, with an R² of 0.931 rsc.org.

Table 2: Statistical Parameters of Representative QSAR Models for Pyrimidine Derivatives
QSAR Model TypeTargetR² (Correlation Coefficient)q² (Cross-validated R²)Reference
3D-QSAR (CoMSIA)FAK Inhibitors0.9310.699 rsc.org
2D-QSAR (MLR)VEGFR-2 Inhibitors0.889Not Reported nih.gov
2D-QSAR (ANN)VEGFR-2 Inhibitors0.998Not Reported nih.gov

Correlation of Molecular Descriptors with Observed Biological Activities

A key aspect of QSAR studies is the identification of molecular descriptors that are significantly correlated with the biological activity of the compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties.

In various QSAR studies on pyrimidine derivatives, descriptors such as molecular weight, logP (a measure of hydrophobicity), molar refractivity, and various topological and electronic parameters have been found to be important for their biological activity nih.govscielo.brresearchpublish.com. For example, in a study on pyrimidine derivatives as larvicides, hydrophobicity was identified as a key factor influencing their activity scielo.br. 3D-QSAR studies often generate contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in activity thieme-connect.comrsc.org. For pyrimidine-based FAK inhibitors, the CoMSIA contour maps indicated that hydrophobic and hydrogen bond donor fields had a significant impact on the bioactivities of the inhibitors rsc.org.

Pharmacophore Modeling and Ligand Alignment Strategies

Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This approach is instrumental in the study of this compound derivatives for designing new, potent inhibitors for various therapeutic targets.

A pharmacophore model is constructed by aligning a set of active molecules and extracting the common chemical features responsible for their interaction with a biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For pyrimidine analogues, pharmacophore models have been successfully developed to understand their binding modes as selective inhibitors of specific enzymes. nih.gov The process is iterative, involving the selection of diverse and potent compounds, conformational analysis, feature identification, and model validation. researchgate.net

In the context of designing inhibitors, a five-point pharmacophore model, for instance, might be developed from a series of active compounds. nih.gov Such a model can then be used as a 3D query in virtual screening campaigns to filter large compound libraries for molecules that fit the hypothesized pharmacophore, thus prioritizing candidates for synthesis and biological testing. enamine.net The statistical significance of a pharmacophore model is often validated through methods like 3D-QSAR (Quantitative Structure-Activity Relationship), which correlates the 3D properties of molecules with their biological activity. A statistically robust 3D-QSAR model, characterized by high correlation coefficients (R²) and cross-validation coefficients (Q²), confirms the predictive power of the underlying pharmacophore hypothesis. nih.gov

Ligand alignment is a critical step in this process, where molecules are superimposed based on common structural features or functional groups. researchgate.net For derivatives of this compound, this would involve aligning the core pyrimidine ring and the phenoxy group, while allowing for conformational flexibility of other substituents to identify the optimal arrangement for target binding. The accuracy of this alignment is fundamental to the quality of the resulting pharmacophore model and its utility in drug discovery.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of this compound and its derivatives. dergipark.org.tr DFT methods provide detailed insights into the electronic structure and reactivity of molecules, complementing experimental findings and guiding the design of new compounds with desired characteristics. researchgate.netnih.gov These calculations are used to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties that govern molecular interactions. researchgate.net

Geometry optimization is a fundamental application of DFT in which the lowest energy, most stable three-dimensional conformation of a molecule is calculated. researchgate.net For pyrimidine derivatives, DFT methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d) are commonly employed to predict geometric parameters like bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net The calculated geometries can be compared with experimental data from X-ray crystallography, where available, to validate the computational method. researchgate.net Studies on related aminopyrimidine structures have shown a good correlation between DFT-calculated geometries and experimental results. researchgate.net

Electronic structure analysis provides information about the distribution of electrons within the molecule. This is often visualized using Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. researchgate.netymerdigital.com On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. ymerdigital.com For pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring are often identified as sites of negative potential. ymerdigital.com Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions, such as hydrogen bonding. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity and stability. nih.gov A smaller energy gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis is vital for understanding the potential biological activity of this compound derivatives, as reactivity is often linked to therapeutic effect. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These indices provide a quantitative measure of its reactivity and are derived as follows:

DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Electronegativity (χ) χ = (I + A) / 2A measure of the power of an atom or molecule to attract electrons. nih.gov
Chemical Hardness (η) η = (I - A) / 2Measures the resistance of a molecule to change its electron configuration. nih.gov
Chemical Potential (μ) μ = -(I + A) / 2The negative of electronegativity, representing the escaping tendency of electrons. nih.gov
Electrophilicity Index (ω) ω = μ² / (2η)A measure of the energy lowering of a molecule when it accepts electrons.

This table presents the fundamental descriptors derived from Frontier Molecular Orbital energies, which are used to predict the chemical reactivity of molecules like this compound.

These descriptors have been calculated for various pyrimidine derivatives to correlate their electronic properties with observed biological activities. researchgate.netresearchgate.net For example, a study on thieno[2,3-d]pyrimidine (B153573) derivatives found that compounds with smaller HOMO-LUMO energy gaps exhibited greater reactivity, which is consistent with their potential as antioxidants that function by donating electrons. nih.gov

In Silico Screening and Lead Optimization Strategies

In silico screening, also known as virtual screening, encompasses a range of computational techniques used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govbiosolveit.de This approach accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov For this compound, these strategies are employed to discover novel derivatives with enhanced activity and to optimize existing lead compounds.

Virtual screening can be broadly categorized into structure-based and ligand-based methods. enamine.net Structure-based virtual screening (SBVS) requires the 3D structure of the target protein. Molecular docking, a primary SBVS method, predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov This method was used to investigate the binding mode of N-(4-Morpholinophenyl)-4-phenoxypyrimidin-2-amine derivatives with the protein kinase PLK4, revealing that the aminopyrimidine core formed key interactions with the hinge region of the enzyme. nih.gov By docking large compound databases, researchers can prioritize molecules based on their predicted binding affinity and interaction patterns. frontiersin.org

Ligand-based virtual screening (LBVS) is used when the 3D structure of the target is unknown. It relies on the knowledge of molecules that are known to be active. nih.gov Methods include searching for molecules with similar 2D fingerprints or 3D shapes to a known active compound. Pharmacophore-based screening, as discussed earlier, is a powerful LBVS technique where a pharmacophore model is used as a 3D query to search for compounds with a matching spatial arrangement of chemical features. frontiersin.org

An integrated virtual screening protocol often combines several methods to improve the success rate. For instance, a workflow might start with a rapid ligand-based filter, followed by more computationally intensive molecular docking, and finally molecular dynamics simulations to validate the stability of the predicted ligand-protein complexes. frontiersin.org

Computational methods are essential for understanding the detailed molecular interactions between a ligand and its target, which is crucial for lead optimization. Molecular docking studies can predict specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between a this compound derivative and the amino acid residues in the target's active site. nih.gov

For example, in the development of PLK4 inhibitors, docking studies showed that while the aminopyrimidine core anchored the molecule in the hinge region, substituents could be modified to form additional interactions. nih.gov It was hypothesized that introducing hydrophilic groups at a specific position could enhance activity. Subsequent synthesis and testing confirmed this hypothesis, leading to the discovery of a compound with nearly three times stronger inhibitory activity. nih.gov

DFT calculations also contribute to understanding structural requirements for activity by analyzing how different substituents affect the electronic properties of the molecule, such as the HOMO-LUMO gap. nih.govnih.gov By correlating these electronic changes with biological activity, researchers can establish structure-activity relationships (SAR). For instance, studies have shown that the introduction of electron-donating groups can significantly enhance the biological activities of certain heterocyclic compounds. nih.gov This knowledge guides the rational design of new derivatives with improved potency and desired properties.

Molecular Mechanisms and Biological Targets of 4 Phenoxypyrimidin 2 Amine Derivatives

Polo-like Kinase 4 (PLK4) Inhibition

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that serves as a master regulator of centriole duplication, a process fundamental to maintaining genomic integrity during cell division. nih.govfrontiersin.org The overexpression of PLK4 is observed in various cancers, making it a significant target for anticancer therapies. nih.govpatsnap.com Derivatives of aminopyrimidine have been developed as potent inhibitors of PLK4. nih.govrsc.org

Molecular Basis of PLK4 Inhibition by Aminopyrimidine Scaffolds

The aminopyrimidine core is a key structural feature for a class of potent PLK4 inhibitors. nih.govnih.gov These molecules function as ATP-competitive inhibitors, binding to the ATP-binding pocket within the kinase domain of PLK4. patsnap.com Molecular docking studies reveal that the aminopyrimidine scaffold forms critical hydrogen bond interactions with the hinge region of the kinase. nih.gov This anchoring allows other parts of the molecule to extend into adjacent hydrophobic pockets, enhancing binding affinity and selectivity. nih.gov The development of these inhibitors often employs strategies like scaffold hopping to create novel compounds with high potency. nih.govrsc.org

CompoundPLK4 IC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference
Compound 8h 6.7MCF-70.14 nih.gov
Compound 5f 0.8MCF-70.48 nih.gov
CFI-400945 Not specifiedLung Cancer CellsGrowth inhibition observed pnas.orgnih.gov

Impact on Centriole Duplication and Mitotic Regulation Pathways at the Molecular Level

As the primary kinase responsible for initiating centriole formation, the inhibition of PLK4 has profound effects on mitotic regulation. nih.govnih.gov By blocking PLK4's enzymatic activity, these inhibitors prevent the phosphorylation of its substrates, which are essential for the assembly of new centrioles. patsnap.com This leads to a failure in centriole duplication, resulting in cells with fewer than the normal number of centrosomes. nih.govnih.gov

The consequence of failed centriole duplication is the emergence of acentrosomal cells that struggle to form a proper bipolar spindle during mitosis. nih.gov This triggers prolonged and error-prone cell division, often leading to mitotic catastrophe, polyploidy, and ultimately, apoptotic cell death. pnas.orgnih.govnih.gov At the molecular level, PLK4 inhibition blocks the kinase's ability to trans-autophosphorylate itself, a process that normally targets PLK4 for degradation. aacrjournals.org This leads to the paradoxical stabilization and accumulation of inactive PLK4 protein, which can serve as a direct pharmacodynamic biomarker of target engagement in cells. aacrjournals.org In certain cancer types, such as those with amplification of the TRIM37 gene, PLK4 inhibition has a synthetic lethal effect, as high levels of TRIM37 render cells particularly vulnerable to mitotic failure when centriole formation is blocked. nih.govnih.govaacrjournals.org

G-Protein Coupled Receptor (GPR119) Agonism and Related Signaling Cascades

GPR119 is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract. patsnap.comnih.gov It has emerged as a promising therapeutic target for type 2 diabetes and obesity due to its role in glucose homeostasis. patsnap.comnih.gov

Activation of GPR119 by agonists initiates a signaling cascade through the Gαs subunit, which stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). patsnap.comnih.govoup.com This rise in cAMP is a pivotal second messenger signal. In pancreatic β-cells, elevated cAMP potentiates glucose-stimulated insulin (B600854) secretion (GSIS), a mechanism that involves ATP-sensitive potassium channels and voltage-dependent calcium channels. patsnap.comnih.gov

In intestinal L-cells, the GPR119-cAMP pathway stimulates the secretion of incretin (B1656795) hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). patsnap.com These incretins then act on the pancreas to further enhance insulin release in a glucose-dependent manner, which minimizes the risk of hypoglycemia. patsnap.com GLP-1 also contributes to appetite regulation and weight management by slowing gastric emptying and promoting satiety. patsnap.com While GPR119-mediated insulin secretion is typically glucose-dependent, some studies indicate that its effect on GLP-1 release from intestinal cells can occur independently of glucose levels. nih.gov

Agonist TypeTargetPrimary Signaling MoleculeDownstream EffectReference
Endogenous (e.g., OEA) GPR119cAMPIncreased insulin secretion (glucose-dependent), Increased GLP-1 release nih.govnih.gov
Synthetic GPR119cAMPIncreased GLP-1 and GIP release, Potentiated GSIS patsnap.comnih.gov

TGR5 Receptor Modulation for Metabolic Pathway Intervention

Takeda G-protein-coupled receptor 5 (TGR5), also known as GPBAR1, is a cell membrane receptor for bile acids that plays a significant role in regulating metabolism and inflammation. frontiersin.orgnih.govnih.gov Derivatives of 4-phenoxypyrimidine (B1625929) have been identified as potent TGR5 agonists, representing a therapeutic strategy for metabolic diseases. nih.govresearchgate.net

Upon activation by an agonist, TGR5 couples to a Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP concentration. mdpi.commdpi.com This triggers the activation of Protein Kinase A (PKA) and initiates downstream signaling events. mdpi.commdpi.com

Key metabolic pathways influenced by TGR5 activation include:

Energy Expenditure : In tissues like brown adipose and muscle, TGR5 signaling can increase energy expenditure. nih.gov

Anti-inflammatory Response : In macrophages and hepatic Kupffer cells, TGR5 signaling can suppress inflammatory responses. mdpi.com It achieves this by inhibiting the NF-κB pathway, a central regulator of inflammation, and can also involve the AKT-mTOR signaling pathway. frontiersin.orgmdpi.commdpi.com This anti-inflammatory action is beneficial in conditions like nonalcoholic fatty liver disease. nih.gov

TGR5 AgonistEffectSignaling PathwayReference
Compound 23g Significant GLP-1 secretion, Reduced blood glucosecAMP/PKA researchgate.net
4-Phenoxynicotinamide (MN6) Enhanced insulin-stimulated glucose transportcAMP/PKA mdpi.com
Bile Acids (Endogenous) Decreased hepatic inflammationcAMP, NF-κB inhibition mdpi.com

Estrogen Receptor (ER) Binding and Modulation in Cellular Contexts

The estrogen receptor (ER), particularly ERα, is a ligand-activated transcription factor that plays a critical role in the development and progression of the majority of breast cancers. biorxiv.orgresearchgate.net While traditional therapies target the receptor's hormone-binding site, an alternative approach involves disrupting the protein-protein interactions necessary for its function. Pyrimidine-based compounds have been developed to specifically block the binding of coactivator proteins to the ER. nih.gov

The binding of an estrogen agonist to the ERα ligand-binding domain induces a conformational change that creates a surface for the recruitment of coactivator proteins. biorxiv.org This ER/coactivator complex is essential for the transcription of target genes that drive cell proliferation. biorxiv.orgnih.gov Pyrimidine-core inhibitors are designed to act as mimics of the α-helical domains of coactivator proteins that bind to this surface on ERα. nih.gov By occupying this binding site, they physically prevent the recruitment of coactivators, thereby blocking the downstream signaling cascade and inhibiting the transcription of estrogen-responsive genes. nih.gov This mechanism offers a potential therapeutic strategy for hormone-refractory breast cancers where traditional antagonists may be less effective. nih.gov

Inhibition of Death-Associated Protein Kinase 1 (DAPK1) and Colony Stimulating Factor 1 Receptor (CSF1R)

A strategy of developing dual-target inhibitors has led to the identification of pyrimidine (B1678525) derivatives that simultaneously block the activity of Death-Associated Protein Kinase 1 (DAPK1) and Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govnih.gov These compounds, often 2,5-diamino-4-pyrimidinol derivatives, were conceived through the hybridization of known pharmacophores for each target. nih.gov

Death-Associated Protein Kinase 1 (DAPK1) is a calcium/calmodulin-dependent serine/threonine kinase that functions as a tumor suppressor by mediating apoptosis and autophagy. mdpi.com

Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that is essential for the survival, proliferation, and differentiation of macrophages. nih.govharvard.edu In the tumor microenvironment, CSF1R signaling supports pro-tumorigenic macrophages. nih.gov

The dual inhibition of DAPK1 and CSF1R is a novel approach for cancer therapy. nih.gov The correlation between these signaling pathways and cancer progression provides a strong rationale for this strategy. nih.gov By inhibiting CSF1R, these compounds can modulate the immune microenvironment by targeting tumor-associated macrophages. Simultaneously, their interaction with DAPK1 can influence cell death pathways. Research has shown that these dual inhibitors can exhibit broad-spectrum antiproliferative activity against various cancer cell lines, including those from hematological, lung, colon, and breast cancers. nih.gov

CompoundTarget(s)EffectReference
Compound 6e DAPK1/CSF1RBroad-spectrum antiproliferative activity nih.gov
Compound 6g DAPK1/CSF1RGrowth inhibition of HS 578 T and MDA-MB-231 cells nih.gov

Elucidation of Dual Inhibition Mechanisms in Cellular Signaling Pathways

Derivatives of 4-phenoxypyrimidin-2-amine have garnered attention for their capacity to function as dual inhibitors, concurrently targeting multiple kinases within cellular signaling pathways. This multi-targeted approach can offer a more comprehensive blockade of pathological signaling, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

A notable example of this dual inhibitory action is the simultaneous targeting of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and other key kinases involved in cancer progression. nih.govnih.govmdpi.com VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Certain aminopyrimidine derivatives have been designed to inhibit both VEGFR-2 and the B-Raf kinase, another crucial component of the MAPK/ERK signaling pathway that is frequently mutated in various cancers. nih.gov By inhibiting both of these targets, these compounds can simultaneously suppress tumor angiogenesis and cell proliferation.

The design of these dual inhibitors often involves a strategy of structural hybridization, combining pharmacophoric elements known to interact with the active sites of each target kinase. For instance, a 4-amino-2-thiopyrimidine scaffold can be engineered to bind to the inactive DFG-out conformation of both VEGFR-2 and B-Raf. nih.gov This is achieved by positioning specific substituents on the pyrimidine core to occupy the hydrophobic back pocket and the hinge region of both enzymes. Molecular docking studies have been instrumental in validating the binding modes of these dual inhibitors and guiding their rational design. nih.gov

Modulation of Mitogen-Activated Protein Kinases (MAPKs), particularly p38alpha

The mitogen-activated protein kinase (MAPK) pathways are central to the regulation of a wide array of cellular processes, including inflammation, cell stress responses, and apoptosis. The p38 MAPK family, and specifically the p38α isoform, is a key player in the production of pro-inflammatory cytokines and is considered a significant therapeutic target for inflammatory diseases. nih.govaginganddisease.orgmdpi.comnih.gov Derivatives of this compound have been developed as potent inhibitors of p38α kinase. nih.govresearchgate.net

These compounds typically act as ATP-competitive inhibitors, binding to the active site of p38α and preventing the phosphorylation of downstream substrates. This inhibition effectively dampens the inflammatory cascade. The selectivity of these inhibitors for p38α over other kinases is a critical factor in their development to minimize off-target effects.

Investigation of Binding Modes within Kinase Active Sites and Hinge Region Interactions

The efficacy of this compound derivatives as p38α inhibitors is rooted in their specific molecular interactions within the ATP-binding pocket of the kinase. X-ray crystallography studies have provided detailed insights into these binding modes. A crucial interaction involves the formation of hydrogen bonds between the pyrimidine core of the inhibitor and the hinge region of the kinase, which connects the N- and C-terminal lobes of the enzyme. This interaction mimics the binding of the adenine (B156593) moiety of ATP, thus effectively blocking the natural substrate.

Further interactions with hydrophobic pockets within the active site contribute to the high affinity and selectivity of these inhibitors. The phenoxy group, for example, can be accommodated in a hydrophobic pocket, while modifications to other parts of the scaffold allow for tailored interactions with specific amino acid residues, thereby optimizing the inhibitory potency.

Impact on Pro-inflammatory Cytokine Production at the Molecular Level

The inhibition of p38α by this compound derivatives directly translates to a reduction in the production of pro-inflammatory cytokines. nih.govaginganddisease.orgnih.gov The p38α pathway is a critical regulator of the biosynthesis of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs). mdpi.comthermofisher.comsinobiological.com

At the molecular level, p38α activation leads to the phosphorylation and activation of downstream targets, including MAPK-activated protein kinase 2 (MK2). frontiersin.orgnih.gov MK2, in turn, plays a crucial role in stabilizing the messenger RNA (mRNA) of pro-inflammatory cytokines, leading to increased protein synthesis and secretion. By inhibiting p38α, this compound derivatives prevent the activation of MK2 and other downstream effectors. frontiersin.org This disrupts the stability of cytokine mRNAs and reduces their translation, ultimately leading to a significant decrease in the production and release of these inflammatory mediators from immune cells. nih.govnih.gov

Other Enzyme Targets and Cellular Pathways

Beyond their well-documented effects on protein kinases, derivatives of the this compound scaffold have shown inhibitory activity against other classes of enzymes, highlighting the versatility of this chemical structure in drug discovery.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a zinc metalloenzyme that plays a key role in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govwikipedia.orgvanderbilt.edu NAEs are involved in a wide range of physiological processes, and dysregulation of their signaling has been implicated in various diseases.

Certain derivatives of this compound have been identified as inhibitors of NAPE-PLD. nih.govrsc.orgscispace.comresearchgate.net By blocking the activity of this enzyme, these compounds can modulate the levels of NAEs, offering a potential therapeutic avenue for conditions associated with aberrant NAE signaling. The development of potent and selective NAPE-PLD inhibitors is an active area of research, with several small molecules based on different scaffolds having been reported. nih.govnih.govbiorxiv.org

Mur Ligase Inhibition (MurC, D, E, F) as Potential Antibacterial Modalities

The Mur ligases (MurC, MurD, MurE, and MurF) are a family of essential enzymes in bacteria responsible for the cytoplasmic steps of peptidoglycan biosynthesis. researchgate.netmdpi.comnih.govnih.gov Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity and protection. The absence of this pathway in humans makes the Mur ligases attractive targets for the development of novel antibacterial agents. nih.gov

Derivatives of this compound have been explored as potential inhibitors of these bacterial enzymes. benthamdirect.comnih.gov By targeting one or more of the Mur ligases, these compounds can disrupt the synthesis of the bacterial cell wall, leading to cell lysis and death. This approach holds promise for combating bacterial infections, particularly in light of the growing threat of antibiotic resistance. The development of multi-target inhibitors that can act on several Mur ligases simultaneously is a particularly appealing strategy. mdpi.com

Inhibition of Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec family that plays a pivotal role in B-cell receptor (BCR) signaling pathways. nih.gov Its dysregulation is implicated in numerous B-cell malignancies, making it a significant target for therapeutic intervention. nih.govuni.lu The pyrimidine scaffold is a key feature in many BTK inhibitors. uni.lu While direct studies on this compound derivatives as BTK inhibitors are not extensively detailed in the available literature, the activity of structurally related pyrimidine and aminopyrimidine derivatives provides significant insights into their potential.

Research into novel BTK inhibitors has identified various pyrimidine-based compounds with high potency. For instance, a series of N,9-diphenyl-9H-purin-2-amine derivatives, which contain a pyrimidine ring as part of the purine (B94841) structure, have been identified as effective BTK inhibitors. nih.gov Several of these compounds exhibited potent, nanomolar inhibition of BTK, comparable to the approved drug ibrutinib. nih.gov

Similarly, other pyrimidine and pyridine (B92270) derivatives have been developed as irreversible BTK inhibitors. nih.gov Structure-activity relationship (SAR) studies on diphenylpyrimidine derivatives have shown that substitutions on the pyrimidine core are crucial for inhibitory activity. nih.gov For example, the presence of groups like dimethylamine (B145610) or diethylamine (B46881) has been found to reduce BTK inhibitory activity. uni.lu

One notable example from patent literature describes 1-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one as a BTK inhibitor. This molecule, while more complex, features a 4-phenoxyphenyl group attached to a pyrimidine-like (pyrazolo[3,4-d]pyrimidine) core, underscoring the relevance of this substitution pattern for BTK targeting.

The general mechanism for many pyrimidine-based BTK inhibitors involves binding to the kinase domain. Covalent irreversible inhibitors typically target the Cys481 residue in the active site. mdpi.com The aminopyrimidine moiety itself is a well-established "hinge-binding" scaffold in kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region. researchgate.net

Table 1: BTK Inhibitory Activity of Selected Pyrimidine-Based Compounds This table presents data for compounds structurally related to this compound to illustrate the potential of the pyrimidine scaffold for BTK inhibition.

Compound ClassExample CompoundTargetIC₅₀ (nM)Reference
N,9-diphenyl-9H-purin-2-amine10j BTK0.4 nih.gov
N,9-diphenyl-9H-purin-2-amine10d BTK0.5 nih.gov
N,9-diphenyl-9H-purin-2-amine10i BTK0.5 nih.gov
Approved Drug (Reference)Ibrutinib BTK0.3 nih.gov
Clinical Candidate (Reference)AVL-292 BTK0.6 nih.gov

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Their inhibition is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. nih.govresearchgate.net While direct experimental data on the cholinesterase inhibitory activity of this compound derivatives is limited, extensive research on other substituted pyrimidine scaffolds demonstrates their potential as cholinesterase inhibitors.

A study on 2,4-disubstituted pyrimidine derivatives identified compounds with potent, sub-micromolar inhibitory activity against AChE. researchgate.net The structure-activity relationship (SAR) for this class of compounds revealed that the nature of the substituents at both the C-2 and C-4 positions of the pyrimidine ring significantly influences the inhibitory potency and selectivity. For example, N-benzyl-2-thiomorpholinopyrimidin-4-amine was identified as a potent AChE inhibitor with an IC₅₀ of 0.33 μM. researchgate.net

Another series of novel pyrazinamide (B1679903) condensed 1,2,3,4-tetrahydropyrimidines also showed a range from weak to high AChE and BChE inhibitory activity. nih.gov In this series, substitutions at the fourth position of the tetrahydropyrimidine (B8763341) ring were found to be important for activity. nih.gov Furthermore, uracil (B121893) derivatives, which contain a pyrimidine-dione core, have been investigated as inhibitors of both AChE and BChE, with some compounds showing strong inhibition. nih.gov

These findings collectively suggest that the pyrimidine core is a viable template for the design of cholinesterase inhibitors. The potential of this compound derivatives would likely depend on the ability of the phenoxy group and any additional substitutions to interact with the active site gorge of the cholinesterase enzymes.

Table 2: Cholinesterase Inhibitory Activity of Various Pyrimidine Derivatives This table showcases the potential of the broader pyrimidine class as cholinesterase inhibitors, in the absence of specific data for this compound derivatives.

Compound ClassExample CompoundTarget EnzymeIC₅₀ (µM)Reference
2,4-Disubstituted PyrimidineN-benzyl-2-thiomorpholinopyrimidin-4-amine (7c) Acetylcholinesterase (AChE)0.33 researchgate.net
2,4-Disubstituted PyrimidineN-benzyl-2-thiomorpholinopyrimidin-4-amine (7c) Butyrylcholinesterase (BChE)2.30 researchgate.net
TetrahydropyrimidineCompound 4l Acetylcholinesterase (AChE)0.11 nih.gov
TetrahydropyrimidineCompound 4l Butyrylcholinesterase (BChE)3.4 nih.gov
Uracil DerivativeCompound 4 Acetylcholinesterase (AChE)0.088 nih.gov
Uracil DerivativeCompound 4 Butyrylcholinesterase (BChE)0.137 nih.gov

Impact on Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2) Production Pathways

Nitric oxide (NO) and prostaglandin E2 (PGE2) are key mediators in inflammatory processes. researchgate.netmdpi.com Overproduction of these molecules is associated with various inflammatory diseases. researchgate.net A significant body of research has demonstrated that polysubstituted 2-aminopyrimidines are potent inhibitors of both NO and PGE2 production. researchgate.net

These compounds exert their effects through multiple mechanisms. The inhibition of PGE2 production is primarily achieved by targeting the terminal enzyme in its formation pathway, microsomal prostaglandin E2 synthase-1 (mPGES-1). mdpi.com The inhibitory activity on NO production is associated with a decreased expression of inducible nitric oxide synthase (iNOS) mRNA. researchgate.net This suggests that these pyrimidine derivatives can modulate inflammatory pathways at the transcriptional level.

A study on a large series of polysubstituted 2-aminopyrimidines found that the suppressive activities on NO and PGE2 are highly dependent on the chemical structure of the substituents on the pyrimidine ring. researchgate.net For instance, derivatives with hydroxyl groups at the C-4 and C-6 positions were inactive. researchgate.net In contrast, compounds like 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine were identified as potent inhibitors of PGE2 production. nih.gov The inhibitory potential of these derivatives on NO production was found to be stronger than that of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and indomethacin. researchgate.net

Furthermore, research on 2,4-disubstituted pyrimidines has identified potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), highlighting the versatility of this scaffold in targeting different NOS isoforms. nih.govacs.org

Table 3: Inhibitory Effects of Polysubstituted 2-Aminopyrimidines on Inflammatory Mediators

Compound ClassEffectMechanism of ActionReference
Polysubstituted 2-AminopyrimidinesInhibition of Prostaglandin E2 (PGE2) productionInhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) researchgate.netmdpi.com
Polysubstituted 2-AminopyrimidinesInhibition of Nitric Oxide (NO) productionDecreased expression of inducible nitric oxide synthase (iNOS) mRNA researchgate.net
2,4-Disubstituted PyrimidinesSelective inhibition of neuronal nitric oxide synthase (nNOS)Targeting the nNOS active site nih.govacs.org

Interactions with Nucleic Acids (e.g., DNA Intercalation)

The interaction of small molecules with nucleic acids, such as DNA, is a fundamental mechanism for many therapeutic agents, particularly in the field of oncology. While the pyrimidine ring is a core component of the nucleobases in DNA and RNA, there is a notable lack of specific research in the reviewed literature describing the direct interaction, such as intercalation, of synthetic this compound derivatives with DNA.

The 2-aminopyrimidine (B69317) structure is recognized for its broad biological importance, partly due to its presence in natural nucleic acids and its use as a building block for various bioactive compounds. researchgate.netijpsjournal.com However, studies on the DNA binding properties of synthetic pyrimidines have focused on other, more complex derivatives. For example, novel aminopyrimidine-2,4-diones have been designed as dual-target inhibitors that interact with proteins involved in DNA damage response pathways, but this interaction is with the proteins (BRD4/PLK1), not directly with the DNA itself. nih.gov

Theoretically, the planar aromatic nature of the phenoxypyrimidine core could allow for intercalative binding between the base pairs of DNA. This mode of interaction is common for flat, polycyclic aromatic molecules. However, without experimental evidence from techniques such as UV-visible spectroscopy, fluorescence spectroscopy, or gel electrophoresis for this specific class of compounds, any discussion of DNA intercalation remains speculative. The existing research on pyrimidine derivatives and DNA interaction tends to focus on more complex systems or different substitution patterns, which may not be directly applicable to the this compound scaffold.

Advanced Analytical Techniques in the Study of 4 Phenoxypyrimidin 2 Amine

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating 4-Phenoxypyrimidin-2-amine from complex mixtures, such as reaction matrices or biological samples, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of pyrimidine (B1678525) derivatives. researchgate.net For this compound, a reversed-phase HPLC method would typically be employed, using a C8 or C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode. researchgate.netrjptonline.org

Detection Methods:

Diode Array Detection (DAD): Given the aromatic nature of the pyrimidine and phenyl rings, this compound possesses strong chromophores, making it well-suited for UV-Visible detection. A DAD detector can scan a range of wavelengths simultaneously, providing not only quantification but also a UV spectrum that can aid in peak identification and purity assessment.

Fluorescence Detection: While the native fluorescence of the compound may be limited, derivatization with a fluorescent tag could be employed to achieve very low limits of detection if required for trace analysis.

Table 7.4: Typical HPLC Method Parameters for Pyrimidine Derivatives

Parameter Typical Condition
Column Reversed-phase C18 or C8, (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Methanol and aqueous buffer (e.g., phosphate)
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Detection Diode Array Detector (DAD)

These are general parameters; method optimization is required for specific applications. researchgate.netrjptonline.org

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS. thermofisher.com This is the preferred method for detecting and quantifying low levels of compounds like this compound in complex matrices. nih.gov An LC-MS method would utilize similar chromatographic conditions as HPLC, but the eluent would be introduced into a mass spectrometer, typically via an ESI source.

The MS can be operated in full-scan mode to detect all ions within a mass range or in selected ion monitoring (SIM) mode, where only the m/z corresponding to the analyte of interest (e.g., m/z 188 for [M+H]⁺) is monitored. SIM mode provides significantly enhanced sensitivity and selectivity. For even greater specificity, tandem mass spectrometry (LC-MS/MS) can be used to monitor a specific fragmentation transition (e.g., m/z 188 → fragment ion), which is a highly robust and sensitive technique for quantification. nih.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. In the synthesis of this compound derivatives, TLC is routinely employed to track the conversion of reactants to products. nih.gov

The process involves spotting a small quantity of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material. For pyrimidine derivatives, silica (B1680970) gel plates are commonly used. nih.gov For instance, reactions are often monitored using TLC on HSGF-254 silica gel plates, with visualization of the separated compound spots achieved under UV light. nih.gov

The choice of the mobile phase (the solvent system that moves up the plate) is critical for achieving good separation of the components in a mixture. researchgate.net The selection is based on the polarity of the compounds being analyzed. researchgate.net For pyrimidine derivatives, various solvent systems can be employed. The composition of the mobile phase is often optimized to maximize the separation between the starting materials, intermediates, and the final product. researchgate.net

Beyond reaction monitoring, preparative thin-layer chromatography (PTLC) is utilized for the purification of these compounds on a larger scale. nih.gov

Table 1: Representative TLC Systems for Pyrimidine Derivatives

Stationary Phase Mobile Phase (Eluent) Application Visualization
Silica Gel HSGF-254 Not specified in detail, chosen based on reaction Reaction Monitoring UV Light
Silica Gel HSGF-254 (40–50 μm) Not specified in detail, chosen for purification Preparative Purification UV Light
Silica Gel Dichloromethane/Ethyl Acetate (B1210297) (DCM/EE) Purification (Column Chromatography) UV Light
Silica Gel n-hexane/AcOEt (7:3) Purification (Column Chromatography) Not specified

This table is generated based on data from syntheses of various pyrimidine derivatives and illustrates common practices. nih.govuni-tuebingen.demdpi.com

X-Ray Diffraction for Solid-State Structural Confirmation and Co-crystal Analysis

X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is crucial for unambiguously confirming the chemical structure of a synthesized compound and for studying its interactions with other molecules, such as biological macromolecules.

Single Crystal X-Ray Diffraction

Single crystal X-ray diffraction analysis is the gold standard for molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal of a compound, researchers can determine the precise coordinates of each atom, bond lengths, and bond angles. This level of detail is invaluable for confirming the stereochemistry and conformation of complex molecules.

In the context of drug discovery involving this compound derivatives, understanding the exact spatial arrangement of the molecule is key. For example, research into novel inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy, has utilized compounds with an aminopyrimidine core. nih.gov The design of these inhibitors was significantly guided by the X-ray diffraction analysis of a co-crystal structure of a related inhibitor, centrinone, bound to the PLK4 protein (PDB code: 4YUR). nih.gov This co-crystal structure, resolved at 2.65 Å, provided a detailed map of the binding interactions, which served as a foundational basis for the rational design of new and more potent derivatives. nih.gov This demonstrates the critical role of X-ray diffraction in structure-based drug design, where knowledge of the binding mode of a parent compound can guide the synthesis of improved analogues. nih.gov

Other Biophysical and Chemical Characterization Methods

In addition to TLC and X-ray diffraction, a suite of other analytical techniques is essential for the comprehensive characterization of this compound and its derivatives. These methods confirm the identity, purity, and other physicochemical properties of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms in the molecule. For example, the structure of N-(4-Morpholinophenyl)-4-phenoxypyrimidin-2-amine was confirmed using a Bruker ARX-600 NMR spectrometer with the data recorded in DMSO-d₆. nih.gov

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. Electrospray ionization (ESI) is a common ionization technique used for this purpose. nih.govuni-tuebingen.de

Melting Point Determination: The melting point of a pure crystalline solid is a distinct physical property that can be used as an indicator of purity. A sharp melting point range typically suggests a pure compound. The melting points of synthesized pyrimidine derivatives are often determined using a dedicated apparatus, such as a BüCHI Melting Point B-540. nih.gov

Computational Modeling: Biophysical properties can also be predicted using computational tools. Methods to predict the oil-water partition coefficient (cLogP) and the topological polar surface area (TPSA) are used to evaluate the drug-likeness of target compounds. nih.gov Furthermore, molecular docking studies are performed to predict how a molecule might bind to a protein target, guiding the design strategy before synthesis. nih.gov

Table 2: Summary of Characterization Methods for this compound Derivatives

Technique Purpose Example of Finding/Application
Nuclear Magnetic Resonance (NMR) Structural Elucidation Confirmed the proton and carbon framework of synthesized compounds. nih.gov
High-Resolution Mass Spectrometry (HRMS) Molecular Formula Confirmation Provided accurate mass measurements to confirm the elemental composition. nih.gov
Melting Point Purity and Identification Determined sharp melting point ranges, e.g., 154.5–155.0 °C for a derivative. nih.gov
Computational Prediction Drug-Likeness Evaluation Predicted properties like cLogP and TPSA. nih.gov

Future Directions and Research Opportunities for 4 Phenoxypyrimidin 2 Amine

The therapeutic potential of the pyrimidine (B1678525) scaffold, a core component of essential biomolecules like DNA and RNA, has established it as a "privileged structure" in medicinal chemistry. nih.govnih.gov Compounds incorporating this heterocycle exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.comthepharmajournal.com Within this broad class, 4-phenoxypyrimidin-2-amine represents a key pharmacophore whose full potential is still being explored. Future research is poised to leverage cutting-edge technologies and innovative chemical strategies to unlock new therapeutic applications and refine the properties of its derivatives. This article outlines the key future directions and research opportunities for this promising chemical entity.

Q & A

Basic Synthesis: What are the standard synthetic routes for 4-Phenoxypyrimidin-2-amine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or Suzuki coupling to introduce the phenoxy group to the pyrimidine core. Key steps include:

  • Nucleophilic aromatic substitution : Reacting 2-aminopyrimidine derivatives with activated phenoxy electrophiles (e.g., 4-fluorophenol derivatives) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
  • Catalytic cross-coupling : Palladium-catalyzed coupling of halogenated pyrimidines with phenol boronic acids, requiring inert atmospheres and optimized ligand systems (e.g., Pd(PPh₃)₄) .
    Critical factors : Solvent polarity (DMF vs. THF), temperature control (±5°C), and stoichiometric ratios (1.2:1 phenol:pyrimidine) to minimize side products like diaryl ethers .

Intermediate Purification: Which chromatographic techniques are most effective for isolating this compound intermediates?

  • Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 70:30 to 50:50) for intermediates with moderate polarity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities, such as des-phenoxy byproducts .
    Validation : Monitor purity via LC-MS (≥95% by UV at 254 nm) and confirm structural integrity with ¹H NMR .

Biological Screening: How should researchers design initial assays to evaluate the antimicrobial potential of this compound derivatives?

  • Bacterial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens using broth microdilution (CLSI guidelines) .
  • Concentration range : 0.5–128 µg/mL, with ciprofloxacin as a positive control.
  • Cytotoxicity parallel testing : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices (IC₅₀ > 10× MIC) .

Advanced SAR: How can substituent variations on the phenoxy group modulate bioactivity?

  • Electron-withdrawing groups (e.g., -CF₃ at the para position) enhance antimicrobial activity by improving membrane penetration (logP optimization) .
  • Steric effects : Bulky substituents (e.g., ortho-methyl) reduce activity due to hindered target binding, as shown in docking studies with S. aureus dihydrofolate reductase .
    Methodology : Synthesize derivatives via parallel synthesis, then correlate structural features with MIC values using multivariate regression .

Data Contradictions: How to resolve discrepancies in reported biological activities across studies?

  • Meta-analysis : Calculate heterogeneity metrics (I² statistic) to quantify variability between datasets .
  • Source analysis : Check for differences in assay conditions (e.g., serum protein content affecting compound bioavailability) .
  • Replication : Repeat key experiments under standardized protocols (e.g., fixed inoculum size: 5×10⁵ CFU/mL) .

Computational Modeling: Which in silico tools predict the binding affinity of this compound to kinase targets?

  • Docking : AutoDock Vina with crystal structures (e.g., PDB: 3TQF for EGFR kinase) to identify key interactions (e.g., hydrogen bonds with hinge region residues) .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) .
    Validation : Compare with experimental IC₅₀ values from kinase inhibition assays .

Structural Characterization: What crystallographic techniques confirm the planar geometry of the pyrimidine core?

  • SC-XRD : Single-crystal X-ray diffraction reveals dihedral angles between the pyrimidine ring and substituents (e.g., phenoxy group at ~12° tilt) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to validate experimental bond lengths (±0.02 Å) .

Solubility Optimization: Which formulation strategies improve aqueous solubility for in vivo studies?

  • Co-solvents : Use 10% DMSO/PEG-400 in PBS for intravenous administration .
  • Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm) enhance bioavailability by 3× in rodent models .

Reaction Scale-Up: How to mitigate exothermic risks during large-scale synthesis?

  • Flow chemistry : Continuous flow reactors with temperature-controlled zones (ΔT < 5°C) prevent runaway reactions during Suzuki couplings .
  • In-line monitoring : FTIR probes track intermediate formation, enabling real-time adjustments to residence time .

Heterocyclic Reactivity: Why does the pyrimidine ring undergo selective functionalization at the 4-position?

  • Electronic effects : The 2-amine group activates the 4-position via resonance, directing electrophiles (e.g., nitration) to this site .
  • Steric protection : Bulky phenoxy groups at the 4-position shield adjacent positions, as shown in competitive halogenation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.